13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
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Overview
Description
Our compound is a complex diterpenoid with a highly intricate structure. Let’s break it down step by step:
Name: 13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
Molecular Formula: CHO
Molecular Weight: 222.37 g/mol
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it likely involves complex cyclization reactions due to its intricate fused-ring system.
Industrial Production: Industrial-scale production methods remain elusive. Researchers may need to explore novel approaches or adapt existing strategies to synthesize this compound efficiently.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound could undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions might occur, altering the compound’s stereochemistry or saturation.
Substitution: Given its multiple heterocyclic rings, substitution reactions (e.g., nucleophilic aromatic substitution) are plausible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Strong bases (e.g., sodium hydroxide, NaOH) and appropriate nucleophiles.
Major Products: The specific products depend on reaction conditions, but potential outcomes include ring-opening, functional group modification, or stereochemical changes.
Scientific Research Applications
This compound’s versatility extends across various fields:
Chemistry: It could serve as a building block for novel organic synthesis.
Biology: Investigate its potential as a bioactive molecule (e.g., enzyme inhibitors, antimicrobials).
Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Assess its use in materials science or as a starting material for drug development.
Mechanism of Action
The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with cellular targets, signaling pathways, and potential biological effects.
Comparison with Similar Compounds
While direct analogs are scarce, let’s compare it to related diterpenoids:
γ-Eudesmol: A structurally similar compound with potential bioactivity.
10-epi-γ-Eudesmol: Another isomer of eudesmol with distinct stereochemistry.
Selinenol: A related diterpenoid with potential medicinal applications.
Other Diterpenoids: Explore the broader family of diterpenes for structural similarities.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)13-11-7-23-18(3,4)6-10(11)12-14-15(24-17(12)21-13)16(22-5)20-8-19-14/h8-9H,6-7H2,1-5H3 |
InChI Key |
VOGXXEJFUJNQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)OC |
Origin of Product |
United States |
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